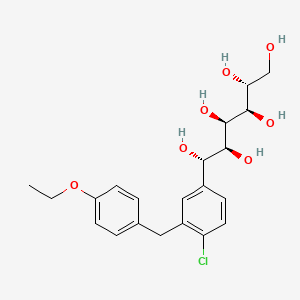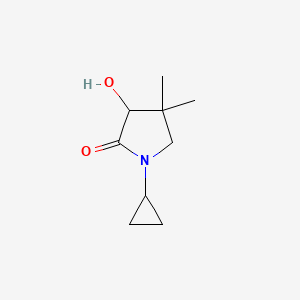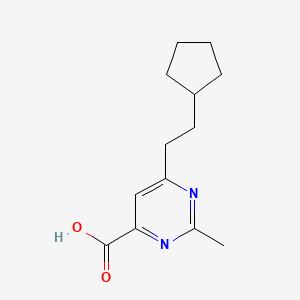
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a tetrahydropyran moiety, and a carbamoyl group
准备方法
The synthesis of 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves multiple steps. One common method includes the reaction of tetrahydropyran derivatives with cyclopropane carboxylic acid derivatives under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce costs. These methods often incorporate advanced purification techniques, such as chromatography, to isolate the final product.
化学反应分析
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or the cyclopropane ring to a more stable structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar compounds to 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid include:
Tetrahydropyran derivatives: These compounds share the tetrahydropyran moiety and exhibit similar chemical properties.
Cyclopropane carboxylic acid derivatives: These compounds have a cyclopropane ring and carboxylic acid group, making them structurally related.
Carbamoyl compounds: These compounds contain the carbamoyl group and are used in various chemical and biological applications
The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.
属性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
1-[methyl(oxan-4-ylmethyl)carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-13(8-9-2-6-17-7-3-9)10(14)12(4-5-12)11(15)16/h9H,2-8H2,1H3,(H,15,16) |
InChI 键 |
BZURGYBIYKJGSQ-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1CCOCC1)C(=O)C2(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


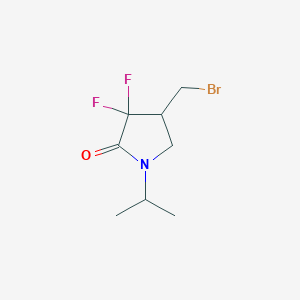

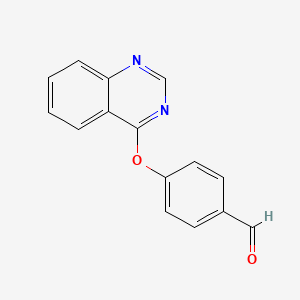
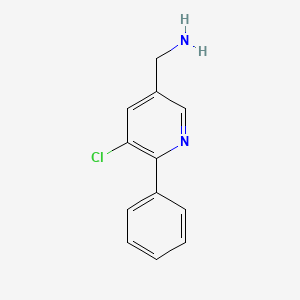
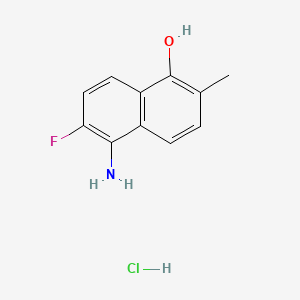
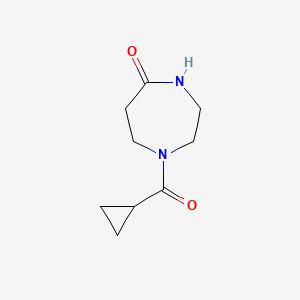
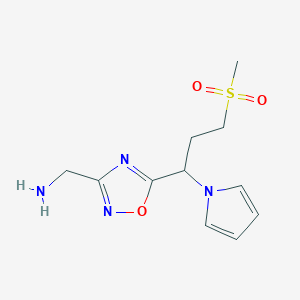
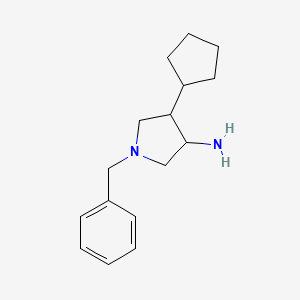
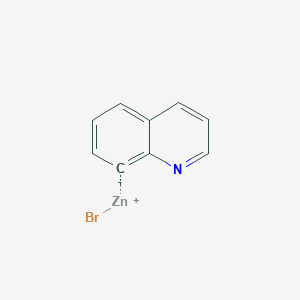

![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
